6-Chloro-1,5-naphthyridin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 6-Chloro-1,5-naphthyridin-4-ol, has been covered in various studies over the last 18 years . These compounds are synthesized using strategies such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C8H5ClN2O/c9-7-2-1-5-8(11-7)6(12)3-4-10-5/h1-4H, (H,10,12) . The molecular weight of this compound is 180.59 .Chemical Reactions Analysis
1,5-Naphthyridines, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
This compound is a light yellow solid . More specific physical and chemical properties such as boiling point, density, and pKa are not available in the search results.Scientific Research Applications
1. Ligand Construction and Complex Formation
6-Chloro-1,5-naphthyridin-4-ol, as part of the 1,5-naphthyridine family, is used in the construction of new ligands and their corresponding Ru(II) complexes. This process involves Stille coupling or Friedlander condensation methodologies. Such ligands and complexes have been studied for their absorption properties and the efficiency of communication between metal centers in dinuclear complexes (Singh & Thummel, 2009).
2. Synthesis of Antibacterial Agents
In the field of medicinal chemistry, derivatives of this compound have been synthesized for their potential as antibacterial agents. The introduction of chloro groups at specific positions in the molecule has been key to developing new compounds with antibacterial properties (Matsumoto et al., 1984).
3. Drug Candidate Synthesis
The molecule is also a key component in synthesizing drug candidates. For instance, its derivatives have been explored for their role in developing MET-targeting antitumor drug candidates (Wang et al., 2020).
4. Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, demonstrating significant potential as antibacterial and antifungal agents (Adem et al., 2022).
5. Synthesis of Amino Derivatives
Amino derivatives of 1,6-naphthyridin-4-one, a compound related to this compound, have been synthesized. These derivatives are produced via the reaction of N-substituted amides with CH-acidic nitriles, indicating a broad scope of chemical reactions involving this family of compounds (Nemazany & Haider, 1997).
6. Organic Semiconductor Materials
4,8-Substituted 1,5-naphthyridines, which are closely related to this compound, have been synthesized and investigated for their potential as organic semiconductor materials. This application highlights the material science aspect of this molecule and its derivatives (Wang et al., 2012).
7. Crystal Structure Analysis
The crystal structure of a derivative of 1,6-naphthyridin-2(1H)-one, which is related to this compound, has been analyzed. This study contributes to understanding the structural properties of naphthyridin-based compounds and their potential pharmaceutical applications (Guillon et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
1,5-Naphthyridine derivatives, including 6-Chloro-1,5-naphthyridin-4-ol, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities . Future research may focus on exploring these activities further and developing new synthetic strategies and applications .
properties
IUPAC Name |
6-chloro-1H-1,5-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-5-8(11-7)6(12)3-4-10-5/h1-4H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMKGIVCGORHJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=CC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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